1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic Acid
Overview
Description
1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid is a chemical compound with the molecular formula C14H14BrN3O2 and a molecular weight of 336.18 g/mol This compound is characterized by the presence of a quinazoline ring substituted with a bromine atom at the 6th position and a piperidine ring attached to the 4th position of the quinazoline ring
Preparation Methods
The synthesis of 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Bromination: The quinazoline core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Introduction: The brominated quinazoline is reacted with piperidine-4-carboxylic acid or its derivatives to introduce the piperidine ring at the 4th position.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxylic Acid can be compared with other similar compounds, such as:
4-Bromo-N-Cbz-piperidine: This compound has a similar piperidine ring but differs in the substitution pattern and functional groups.
Quinazoline Derivatives: Other quinazoline derivatives with different substituents at the 6th position can be compared to highlight the unique properties conferred by the bromine atom in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-10-1-2-12-11(7-10)13(17-8-16-12)18-5-3-9(4-6-18)14(19)20/h1-2,7-9H,3-6H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSWJSHMAGWBCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210115 | |
Record name | 1-(6-Bromo-4-quinazolinyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401210115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685862-11-7 | |
Record name | 1-(6-Bromo-4-quinazolinyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685862-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Bromo-4-quinazolinyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401210115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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